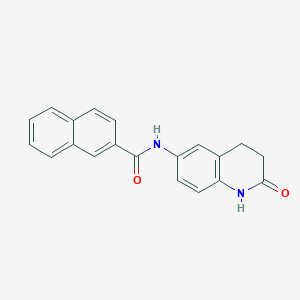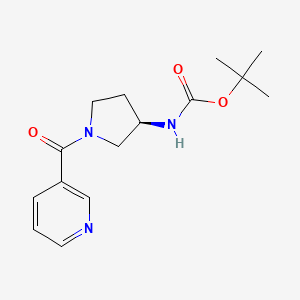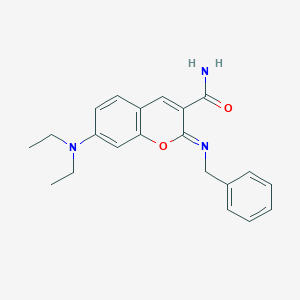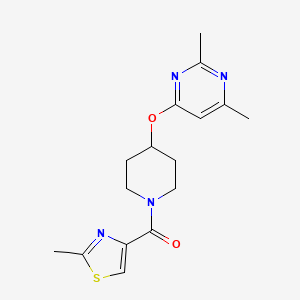
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a naphthamide group attached to a tetrahydroquinoline ring system. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Naphthamide Group: The next step involves the acylation of the tetrahydroquinoline intermediate with 2-naphthoyl chloride in the presence of a base such as triethylamine. This step introduces the naphthamide group to the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反应分析
Types of Reactions
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxyquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthamide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and naphthamide derivatives with different functional groups, which can exhibit diverse biological activities.
科学研究应用
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for antimicrobial, antiviral, and anticancer properties.
Biological Studies: It is used in biological research to study its effects on cellular pathways and its potential as a lead compound for drug development.
Industrial Applications:
作用机制
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity. The naphthamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: This compound has a similar quinoline core but with an acetamide group instead of a naphthamide group.
2-naphthylamine: This compound contains a naphthyl group but lacks the quinoline core.
Uniqueness
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is unique due to the combination of the quinoline core and the naphthamide group, which imparts distinct biological activities and chemical properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
属性
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-10-7-15-12-17(8-9-18(15)22-19)21-20(24)16-6-5-13-3-1-2-4-14(13)11-16/h1-6,8-9,11-12H,7,10H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHWNGHPKSRLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2557343.png)
![(3-methoxyphenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2557346.png)

![2-[(Pentachlorophenyl)thio]acetohydrazide](/img/structure/B2557351.png)
![6-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2557352.png)

![ethyl 2-({5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2557356.png)
![N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557358.png)
![Methyl 3-[(3-ethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2557359.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2557362.png)
![2-[(Mesitylmethyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2557363.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-[(4-chlorophenyl)methoxy]ethyl}piperazine hydrochloride](/img/structure/B2557365.png)
![3-(2-bromophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide](/img/structure/B2557366.png)
